2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine
Description
2-[(5E)-5-(Naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine is a thiazole-derived compound featuring a guanidine group and a naphthalene substituent. The naphthalene moiety introduces enhanced lipophilicity and π-π stacking capabilities, which may influence binding affinity to biological targets. This article compares the compound’s structural, functional, and pharmacological properties with similar derivatives.
Properties
CAS No. |
866040-99-5 |
|---|---|
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.35 |
IUPAC Name |
2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |
InChI Key |
DSPXCIGFWJXWIL-XYOKQWHBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Thiourea Precursor Activation
In the context of 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine, the guanidine group itself may act as a thiourea surrogate. Patent literature demonstrates that lead acetate (Pb(OAc)₂·3H₂O) in alkaline conditions facilitates the desulfurization of thioureas to form guanidines, suggesting a dual role for this reagent in both cyclization and functional group interconversion. Reaction of 2-aminothiazole derivatives with cyanamide under basic conditions (e.g., KOH in aqueous ethanol) has also been reported to yield guanidine-substituted thiazoles in yields exceeding 70%.
Guanidine Functionalization
Post-cyclization functionalization to install the guanidine group presents two primary pathways:
Direct Substitution on Preformed Thiazoles
Reaction of 2-amino-4-oxo-5-(naphthalen-1-ylmethylidene)thiazole with cyanamide in the presence of Pb(OAc)₂·3H₂O and KOH (2 equiv) affords the target compound in 58–65% yield after recrystallization from ethanol/water. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic cyanamide carbon, followed by desulfurization.
Tandem Cyclization-Functionalization
A more efficient one-pot synthesis involves concurrent thiazole ring formation and guanidine installation. Combining naphthalen-1-ylmethanethioamide, α-bromo-β-ketoester, and guanidine hydrochloride in refluxing ethanol (8 hours) yields the product in 72% isolated yield. This method minimizes intermediate purification steps but requires strict stoichiometric control to prevent oligomerization.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, NH), 8.25–7.45 (m, 7H, naphthalene), 6.78 (s, 1H, thiazole-H), 3.21 (br s, 4H, NH₂). The (E)-configuration is confirmed by the absence of NOE correlation between the thiazole proton and naphthalene aromatic protons. IR spectroscopy reveals characteristic stretches at 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3350 cm⁻¹ (N-H).
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds confirms planarity of the thiazole-methylidene system, with dihedral angles <5° between the rings. The guanidine group adopts a trigonal planar geometry, facilitating hydrogen bonding in the solid state.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Eschenmoser Coupling | DMF, TEA, 25°C, 12 h | 85 | 99.5 | |
| Hantzsch-Thiourea | EtOH, KOH, reflux, 8 h | 72 | 98.2 | |
| One-Pot Tandem | EtOH, guanidine HCl, 80°C | 68 | 97.8 |
Industrial Scalability and Environmental Considerations
Large-scale production (>100 g) favors the Eschenmoser method due to its ambient temperature conditions and minimal byproduct formation. However, DMF usage necessitates solvent recovery systems to meet green chemistry standards. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in reducing environmental impact while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Numerous studies have investigated the biological properties of this compound, highlighting its potential in medicinal applications:
-
Antimicrobial Activity :
- The compound has shown significant inhibitory effects against various bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
-
Anticancer Potential :
- In vitro studies have indicated that the compound can reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment . This suggests its potential as an anticancer agent.
-
Anti-inflammatory Properties :
- Research has demonstrated that treatment with this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
| Study Focus | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and E. coli | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability; IC50 = 15 µM | 2023 |
| Anti-inflammatory Study | Investigate effects on macrophages | Reduction of TNF-alpha and IL-6 levels by ~50% | 2025 |
Therapeutic Applications
The promising biological activities suggest several therapeutic applications:
- Infectious Diseases : The antimicrobial properties indicate potential use in treating bacterial infections.
- Cancer Therapy : Given its cytotoxic effects on cancer cells, further development could lead to novel anticancer therapies.
- Inflammatory Disorders : Its ability to modulate inflammatory responses positions it as a candidate for treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares a thiazole-guanidine core with several analogs (Table 1). Key structural variations lie in the substituents on the thiazole ring, which modulate electronic, steric, and solubility properties:
Table 1: Structural Comparison of Thiazole-Guanidine Derivatives
ADMET Properties
- Absorption : The naphthalene group may improve absorption via enhanced lipophilicity but could increase plasma protein binding, reducing free drug availability.
- This contrasts with chloromethyl derivatives (), which may undergo nucleophilic substitution .
- Toxicity : The target compound’s lack of reactive groups (e.g., chloromethyl in ) suggests a safer profile compared to electrophilic analogs .
Biological Activity
The compound 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine is a guanidine derivative with potential biological activities. Its structure features a naphthalene moiety linked to a thiazole ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 357.45 g/mol
- IUPAC Name : 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine
Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 357.45 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
The biological activity of 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine has been linked to its role as a beta-catenin modulator , influencing the Wnt signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. The modulation of beta-catenin can impact tumor growth and development, making this compound a candidate for cancer therapy.
Antioxidant and Antimicrobial Activity
Research indicates that compounds similar to 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine exhibit significant antioxidant and antimicrobial properties. These activities are essential for combating oxidative stress and microbial infections, respectively. The thiazole ring in the structure is often associated with enhanced biological activity due to its ability to stabilize reactive intermediates .
In Vitro Studies
In vitro studies have demonstrated that guanidine derivatives can inhibit specific enzymes related to disease processes. For instance, certain analogs have shown inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for immunosuppressive therapies . The inhibition of DHODH by related compounds suggests potential applications in treating autoimmune diseases.
Case Study 1: Cancer Therapeutics
A study focused on the effects of guanidine derivatives on cancer cell lines revealed that compounds with structural similarities to 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine exhibited cytotoxic effects against various cancer types. These effects were attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through modulation of beta-catenin signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiazole-containing guanidines against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess significant antibacterial activity, suggesting their potential use as novel antimicrobial agents . The study highlighted the importance of further optimizing these compounds for enhanced potency and selectivity.
Q & A
Q. Data-Driven Example :
| Condition | Yield (%) | Reference |
|---|---|---|
| Ethanol, piperidine | 85 | |
| Acetonitrile, K₂CO₃ | 78 |
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Advanced Question
- Structural Validation : Compare X-ray crystallography data (e.g., bond lengths/angles from crystal structures) with DFT-optimized geometries to identify discrepancies .
- Solvent Modeling : Incorporate explicit solvent effects in simulations to better match experimental reaction rates .
- Mechanistic Re-evaluation : Use kinetic isotope effects or Hammett plots to test assumptions in proposed reaction pathways .
What safety precautions are necessary when handling this compound during synthesis?
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of organic vapors .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal per local regulations .
How to design a study evaluating the compound’s bioactivity against resistant microbial strains?
Advanced Question
Experimental Design :
- Randomized Blocks : Assign microbial strains (e.g., MRSA, Candida spp.) to subplots with replicates to control variability .
- Dose-Response Assays : Test logarithmic concentrations (1–100 µg/mL) in microbroth dilution plates .
- Controls : Include positive (e.g., fluconazole) and negative (vehicle-only) controls .
Data Analysis : Use ANOVA to compare MIC₅₀ values across strains and assess resistance mechanisms via genomic sequencing .
What computational methods predict the compound’s interaction with biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
How to analyze conflicting spectral data for structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
